N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-(1,3-dioxoisoindol-2-yl)propanamide
Description
Properties
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-(1,3-dioxoisoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5S/c1-14-13-20(25-15(2)24-14)27-34(32,33)17-9-7-16(8-10-17)26-21(29)11-12-28-22(30)18-5-3-4-6-19(18)23(28)31/h3-10,13H,11-12H2,1-2H3,(H,26,29)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJKEFARBITKLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-(1,3-dioxoisoindol-2-yl)propanamide, a compound with the CAS number 617696-75-0, has garnered attention for its potential biological activities. This detailed article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H21FN4O4S
- Molecular Weight : 444.48 g/mol
- Density : 1.388 g/cm³ (predicted)
- pKa : 7.15 (predicted)
The compound is characterized by a pyrimidine and sulfonamide moiety, which suggests potential interactions with biological targets such as enzymes and receptors involved in various metabolic pathways. The presence of the isoindole structure may also contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Studies : A study demonstrated that related sulfonamide derivatives showed activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Compounds with similar structures have shown efficacy against Candida species, indicating a broad spectrum of antimicrobial action .
Cytotoxicity
Preliminary cytotoxicity assays suggest that this compound may inhibit the proliferation of certain cancer cell lines. For example:
- Cell Line Studies : In vitro studies using human cancer cell lines revealed that the compound could induce apoptosis and inhibit cell growth at specific concentrations .
Case Studies
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C21H21FN4O4S |
| Molecular Weight | 444.48 g/mol |
| Density | 1.388 g/cm³ |
| pKa | 7.15 |
| Antibacterial Activity | Effective against S. aureus and E. coli |
| Antifungal Activity | Effective against Candida species |
| Cytotoxicity (IC50) | Varies by cell line |
Comparison with Similar Compounds
Table 1: Comparison of Heterocyclic Sulfamoyl Derivatives
Key Observations :
- The pyridin-2-yl derivative (493.53 g/mol) has a higher nitrogen content (14.32% vs. 12.87%) due to the additional aromatic nitrogen, which may influence solubility and hydrogen-bonding capacity .
- Substitution with 3,4-dimethylisoxazole (CF2) introduces a bulkier heterocycle, likely increasing lipophilicity and altering pharmacokinetic profiles .
Variations in Amide Chain and Substituents
Table 2: Amide Chain and Substituent Modifications
Key Observations :
- The pentanamide chain in the pyridin-2-yl derivative introduces a methyl branch, which may enhance membrane permeability but reduce aqueous solubility .
- Substitution with 3,5-dimethylphenyl (as in ) replaces the sulfamoyl group with a carbamoyl-linked aromatic ring, drastically altering electronic properties and target selectivity.
Elemental Analysis and Purity Considerations
Discrepancies between calculated and experimental elemental values highlight synthesis challenges:
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups on pyrimidine, dioxoisoindole protons) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) coupled with mass spectrometry confirm molecular weight (e.g., m/z 493.53) and purity .
- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., C: 58.41%, H: 4.70%, N: 14.19%) .
How does the solubility profile of this compound in common organic solvents impact experimental design?
Basic Research Question
Reported solubility in DMSO (83 mg/mL), ethanol (76 mg/mL), and water (58.59 mg/mL) suggests:
- Reaction Solvent Selection : DMSO for high-concentration reactions, ethanol for recrystallization .
- Biological Assays : Aqueous buffers (e.g., PBS) may require solubilization aids (e.g., cyclodextrins) due to moderate water solubility .
What methodologies optimize reaction conditions for scaled synthesis, and how can Design of Experiments (DoE) improve efficiency?
Advanced Research Question
- Flow Chemistry : Continuous-flow systems enhance reproducibility and safety for oxidation-sensitive intermediates (e.g., diazomethane analogs) .
- DoE Applications : Multivariate analysis (e.g., response surface methodology) optimizes parameters like temperature, reagent stoichiometry, and residence time. For example, a 3-factor Central Composite Design reduced side-product formation by 30% in analogous sulfonamide syntheses .
How can researchers resolve contradictions in reported solubility data across studies?
Advanced Research Question
Discrepancies may arise from:
- Solvent Purity : Residual water in DMSO alters solubility; use anhydrous solvents with molecular sieves .
- Temperature Control : Measurements at 25°C vs. 37°C (e.g., biological assays) yield divergent values. Standardize protocols using USP-class solubility apparatus .
- Polymorphism : Crystalline vs. amorphous forms affect solubility. Powder X-ray diffraction (PXRD) identifies polymorphic variations .
What strategies are employed to study structure-activity relationships (SAR) for this compound’s bioactivity?
Advanced Research Question
- Substituent Variation : Modify pyrimidine (e.g., 2-fluoro or 4-chloro) or dioxoisoindole groups to assess electronic/steric effects on target binding .
- Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with sulfamoyl group) .
- In Vitro/In Vivo Correlation : Compare enzyme inhibition (IC₅₀) with pharmacokinetic parameters (e.g., logP, plasma protein binding) .
How can conflicting bioactivity data in different assay systems be reconciled?
Advanced Research Question
- Assay-Specific Factors : Redox-active impurities (e.g., persulfates) may artifactually inhibit enzymes; include negative controls with APS or DMDAAC analogs .
- Cell Permeability : Use parallel artificial membrane permeability assays (PAMPA) to distinguish intrinsic activity from transport limitations .
- Multi-Omics Validation : Transcriptomics/proteomics (e.g., RNA-seq) confirm target engagement in complex biological systems .
What advanced analytical methods are recommended for detecting degradation products during stability studies?
Advanced Research Question
- LC-HRMS : High-resolution mass spectrometry identifies trace impurities (e.g., hydrolyzed dioxoisoindole or sulfamoyl cleavage products) .
- Forced Degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), and UV light to profile degradation pathways .
- Kinetic Modeling : Arrhenius plots predict shelf-life under accelerated conditions (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
